3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the naphthalene moiety and azetidine ring in this compound further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-acetic acid with azetidine-3-amine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . The reaction is often catalyzed by agents like BF3·OEt2 and TBAHS at low temperatures to achieve high yields and enantiospecificity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial-scale reactors can be employed to optimize yield and purity. Green chemistry approaches, including the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring and the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its antidiabetic properties.
Naphthalene derivatives: Compounds with similar naphthalene moieties, known for their diverse biological activities.
Azetidine derivatives: Compounds containing the azetidine ring, studied for their potential pharmacological applications.
Uniqueness
What sets 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of structural features, which confer a distinct set of biological activities.
Biological Activity
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, also known by its CAS number 2034236-27-4, is a complex organic compound that integrates a naphthalene moiety with thiazolidine and azetidine structures. This compound is part of the thiazolidinedione class, which has been extensively studied for its biological activities, particularly in the context of diabetes and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O3S, with a molecular weight of 340.4 g/mol. The structure features a thiazolidine ring fused to an azetidine component and a naphthalene acetyl group, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₂O₃S |
Molecular Weight | 340.4 g/mol |
CAS Number | 2034236-27-4 |
Biological Activity Overview
The biological activity of thiazolidinediones primarily revolves around their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These compounds have demonstrated various pharmacological effects, including:
- Antidiabetic Effects : Thiazolidinediones enhance insulin sensitivity and reduce blood glucose levels by modulating fat metabolism and glucose uptake in peripheral tissues.
- Anticancer Properties : Some studies suggest that these compounds may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Activity : Thiazolidinediones have been shown to exert anti-inflammatory effects, which may further contribute to their therapeutic benefits in metabolic disorders.
Antidiabetic Activity
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. For instance, studies have shown that thiazolidinediones can lower circulating free fatty acids and improve insulin sensitivity in diabetic models.
Case Study : A study by Zask et al. (1990) demonstrated that naphthalene derivatives had superior anti-hyperglycemic activity in genetically diabetic db/db mouse models compared to standard treatments like Pioglitazone . This suggests that modifications to the naphthalene structure can enhance the efficacy of thiazolidinediones.
Anticancer Potential
Thiazolidinediones have been explored for their potential as anticancer agents. Madhuri et al. (2014) designed a series of thiazolidinediones that were evaluated for their inhibitory effects on epidermal growth factor receptors (EGFR), indicating possible pathways for cancer treatment through targeted therapy .
Research Findings :
- Compounds with a similar structure showed promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Docking studies revealed significant interactions between these compounds and key proteins involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinediones are attributed to their ability to modulate cytokine production and inhibit inflammatory pathways. Studies have shown that these compounds can significantly reduce levels of pro-inflammatory markers such as TNF-alpha and IL-6 in vitro.
Properties
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(8-13-6-3-5-12-4-1-2-7-15(12)13)19-9-14(10-19)20-17(22)11-24-18(20)23/h1-7,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHRVWOWOGDAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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